An In-depth Technical Guide to Phenylurea Derivatives: A Case Study of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea
An In-depth Technical Guide to Phenylurea Derivatives: A Case Study of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea
Introduction
The phenylurea scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, valued for its versatile biological activity and synthetic accessibility. This guide provides a comprehensive technical overview of a specific derivative, 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea. It is important to note that while this specific molecule is not extensively documented in public scientific literature, its structure is closely related to the well-studied herbicide, Chlortoluron (3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea).[1][2]
This document will leverage the extensive data available for Chlortoluron and other phenylurea analogs to provide a robust framework for understanding the chemical properties, synthesis, potential biological activity, and analytical characterization of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea. By drawing informed analogies, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to work with this and related compounds. The primary structural difference lies in the substitution on the terminal nitrogen of the urea moiety: a methyl and a phenyl group in our target compound, versus two methyl groups in Chlortoluron. This seemingly minor change can have profound effects on the molecule's physicochemical properties and biological interactions.
Chemical Identity and Physicochemical Properties
A molecule's identity is defined by its structure and resulting physical properties. These parameters are critical for everything from experimental design to predicting biological fate.
Chemical Structure and Molecular Weight
The core structure consists of a urea linker connecting a 3-chloro-4-methylphenyl group to an N-methyl-N-phenylamino group.
Caption: Chemical structure of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea.
Comparative Physicochemical Data
The table below summarizes the known properties of Chlortoluron and the predicted properties for our target compound. The presence of an additional phenyl ring is expected to increase the molecular weight, melting point, and lipophilicity (log P), while decreasing aqueous solubility.
| Property | 3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea (Chlortoluron) | 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea (Predicted) |
| Synonyms | Chlortoluron, CTU, Dicuran | N/A |
| CAS Number | 15545-48-9[1] | Not Assigned |
| Chemical Formula | C₁₀H₁₃ClN₂O[1] | C₁₅H₁₅ClN₂O |
| Molecular Weight | 212.67 g/mol [2] | 274.75 g/mol |
| IUPAC Name | N′-(3-Chloro-4-methylphenyl)-N,N-dimethylurea[1] | 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea |
| Appearance | Crystalline solid[3] | Likely a solid at room temperature |
| Melting Point | 148 °C[1] | > 150 °C (Estimated) |
| log P | 2.41[1] | > 3.5 (Estimated) |
| Solubility | Slightly soluble in chloroform and methanol[3] | Likely soluble in organic solvents like DCM, ethyl acetate; poor aqueous solubility |
Synthesis and Reaction Mechanisms
The synthesis of phenylurea derivatives is typically robust and high-yielding. The most common and direct method involves the reaction of an isocyanate with a corresponding amine.
Proposed Synthetic Pathway
We propose the synthesis of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea via the nucleophilic addition of N-methylaniline to 3-chloro-4-methylphenyl isocyanate. This is analogous to the industrial synthesis of Chlortoluron, which uses dimethylamine.[4][5] The isocyanate intermediate is highly reactive and serves as a versatile precursor.
Caption: Proposed two-step synthesis workflow.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a general procedure. Causality : The choice of an aprotic solvent like dichloromethane (DCM) is crucial to prevent the isocyanate from reacting with the solvent. The reaction is typically performed at room temperature as the nucleophilic attack on the isocyanate is energetically favorable.
Materials:
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3-chloro-4-methylphenyl isocyanate
-
N-methylaniline
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Anhydrous Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
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Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 3-chloro-4-methylphenyl isocyanate in anhydrous DCM.
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Amine Addition: Dissolve 1.05 equivalents of N-methylaniline in anhydrous DCM. Add this solution dropwise to the stirring isocyanate solution at room temperature over 30 minutes.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the isocyanate.
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Work-up: Upon completion, quench the reaction by adding a small amount of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea.[4]
Biological Activity and Mechanism of Action (Inferred)
While the specific biological targets of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea are unknown, we can infer potential activities based on its structural class.
Herbicide Activity (Analogous to Chlortoluron)
The primary mechanism of action for phenylurea herbicides like Chlortoluron is the inhibition of photosynthesis.[1] They act by blocking the Q-binding site of photosystem II, which interrupts the electron transport chain and leads to oxidative stress and plant death. It is plausible that our target compound could retain some of this activity, although the larger phenyl group may alter its binding affinity and selectivity.
Potential in Drug Development
Phenylurea derivatives are prevalent in drug discovery due to their ability to form key hydrogen bonds and engage in hydrophobic interactions. They have been explored for a range of therapeutic targets.
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Kinase Inhibition: Many approved kinase inhibitors feature a urea or phenylurea moiety which often interacts with the hinge region of the kinase domain.
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Receptor Modulation: Substituted phenylureas have been developed as allosteric modulators for receptors like the Cannabinoid Type-1 (CB1) receptor.[6] The introduction of a phenyl group in place of a methyl group could enhance potency through additional hydrophobic or pi-stacking interactions within a receptor binding pocket.
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Other Activities: Various arylurea derivatives have demonstrated anticonvulsant and antidepressant activities in preclinical studies.[7]
The "magic methyl" effect, where the addition of a methyl group drastically alters a compound's properties, is a well-known concept in drug design.[8] Similarly, replacing a methyl with a phenyl group represents a significant structural change that could unlock novel biological activities by modifying the compound's shape, flexibility, and interaction profile.
Analytical Characterization
Robust analytical methods are essential for verifying the identity and purity of a synthesized compound and for quantifying it in various matrices.
Chromatographic and Spectrometric Analysis
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for the analysis of phenylurea herbicides. For more sensitive and selective analysis, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[9][10]
Sources
- 1. Chlortoluron - Wikipedia [en.wikipedia.org]
- 2. Chlortoluron | C10H13ClN2O | CID 27375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]
- 5. Chloroxuron - Wikipedia [en.wikipedia.org]
- 6. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Photocatalytic degradation of phenyl-urea herbicides chlortoluron and chloroxuron: characterization of the by-products by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
